molecular formula C19H22N2O4S B2370571 4-ethoxy-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide CAS No. 952963-82-5

4-ethoxy-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide

Cat. No.: B2370571
CAS No.: 952963-82-5
M. Wt: 374.46
InChI Key: LOXRJWYABZKLHL-UHFFFAOYSA-N
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Description

4-ethoxy-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide is a chemical compound with potential applications in various fields, including medicinal chemistry and pharmaceuticals. This compound is characterized by its unique structure, which includes an ethoxy group, a piperidinyl group, and a benzenesulfonamide moiety.

Scientific Research Applications

4-ethoxy-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.

    Biology: It may serve as a probe or ligand in biological studies to investigate protein-ligand interactions.

    Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

Target of Action

The primary target of 4-Ethoxy-N-(4-(2-Oxopiperidin-1-yl)phenyl)benzenesulfonamide is blood coagulation factor Xa . Factor Xa plays a crucial role in the coagulation cascade, which is responsible for blood clotting. Inhibition of factor Xa prevents the conversion of prothrombin to thrombin, thereby reducing clot formation .

Mode of Action

This compound acts as a direct inhibitor of factor Xa . It binds to the active site of factor Xa, preventing its interaction with its substrates and thus inhibiting its activity .

Biochemical Pathways

By inhibiting factor Xa, this compound disrupts the coagulation cascade . This prevents the formation of the prothrombinase complex and ultimately the generation of thrombin. As a result, the conversion of fibrinogen to fibrin is reduced, leading to decreased clot formation .

Pharmacokinetics

Similar compounds have been shown to have good oral bioavailability and low clearance . The compound is likely to be metabolized and excreted through multiple pathways, including renal excretion and biliary/intestinal excretion .

Result of Action

The inhibition of factor Xa by this compound results in a reduction in thrombin generation . This leads to a decrease in clot formation, which can prevent thromboembolic events such as deep vein thrombosis and pulmonary embolism .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs could potentially affect its metabolism and excretion, altering its efficacy and safety profile. Additionally, individual patient factors such as age, gender, genetic variations, and health status can also impact the drug’s action .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide typically involves multiple steps. One common method involves the reaction of 4-ethoxybenzenesulfonyl chloride with 4-(2-oxopiperidin-1-yl)aniline under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-ethoxy-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an ethoxy group, piperidinyl group, and benzenesulfonamide moiety sets it apart from other compounds with similar applications.

Properties

IUPAC Name

4-ethoxy-N-[4-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c1-2-25-17-10-12-18(13-11-17)26(23,24)20-15-6-8-16(9-7-15)21-14-4-3-5-19(21)22/h6-13,20H,2-5,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOXRJWYABZKLHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)N3CCCCC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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